molecular formula C22H26O6 B1167172 [(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate CAS No. 125332-48-1

[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate

Cat. No. B1167172
CAS RN: 125332-48-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate is a natural product found in Isodon eriocalyx with data available.

Scientific Research Applications

Oxetane Formation and Cyclization Reactions

The compound is involved in oxetane formation through 1,3-migration of benzyloxy groups in complex cationic structures. These reactions lead to the creation of novel oxabicyclic and oxatricyclic systems, showcasing the compound's potential in forming intricate molecular architectures (Mosimann & Vogel, 2000).

Synthesis of Complex Organic Molecules

This compound is used in the stereoselective synthesis of complex organic molecules. An example includes the synthesis of pentols and asymmetric synthesis of anhydrohepturonic acid derivatives, demonstrating its utility in constructing intricate chemical structures (Gerber & Vogel, 2001).

Novel Triazole Fatty Acid Derivatives

It's involved in the synthesis of novel triazole fatty acid derivatives. This indicates its role in creating derivatives that could have applications in material science or biological studies (Jie, Pasha, & Alam, 1998).

Synthesis of Anticancer Compounds

The compound is instrumental in the synthesis of intermediates showing moderate anticancer activity. This illustrates its potential in medicinal chemistry, particularly in the development of new therapeutic agents (Rozek et al., 2001).

Synthesis of Homoconduritols and Homoaminoconduritols

It's used in the synthesis of homoconduritols and homoaminoconduritols, highlighting its versatility in synthesizing a variety of cyclic compounds (Kaya et al., 2016).

Oxymercuration-Demercuration Reactions

This compound is part of studies in oxymercuration-demercuration reactions, a key process in organic synthesis that can create various functionalized esters (Lam & Jie, 1976).

Cedranoid Sesquiterpenes Synthesis

It is involved in the synthesis of cedranoid sesquiterpenes, indicating its role in the creation of naturally occurring terpenes which have various applications (Yates et al., 1982).

Novel Azido Fatty Acid Ester Derivatives

The compound participates in the synthesis of novel azido fatty acid ester derivatives, showcasing its contribution to expanding the diversity of fatty acid derivatives (Jie & Alam, 2001).

properties

CAS RN

125332-48-1

Molecular Formula

C22H26O6

IUPAC Name

[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate

InChI

InChI=1S/C22H26O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,19-,21-,22-/m1/s1

SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(=C4C35COC(C4(C)C)CC5=O)O

synonyms

coetsoidin A

Origin of Product

United States

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